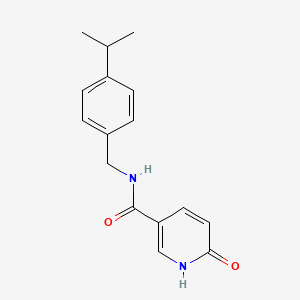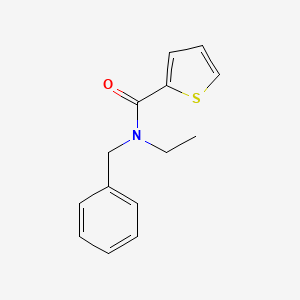![molecular formula C17H16N2O3 B5515610 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5515610.png)
5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis approaches for compounds related to "5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one" vary, including condensation reactions and the use of specific reagents to achieve the desired molecular framework. For instance, Alam and Ballantine (1968) explored the condensation of ethyl 2-(2-oxo-3-indolinylidene)-2-hydroxyacetate with propionic anhydride in the presence of pyridine, leading to the formation of complex pigments, which could be related to the synthesis pathways of similar compounds (Alam & Ballantine, 1968).
Molecular Structure Analysis
The analysis of the molecular structure of compounds closely related to "5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one" has been facilitated by various techniques, including IR, NMR, MS, and X-ray analysis. Eremkin et al. (2006) provided insights into the crystal and molecular structures of similar compounds, shedding light on their molecular arrangements and interactions (Eremkin et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving related compounds often involve cyclocondensation with dicarbonyl compounds or their equivalents, leading to various derivatives. For example, Lebedˈ et al. (2012) discussed the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds, highlighting the chemical reactivity and potential for generating diverse molecular structures (Lebedˈ et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of compounds akin to "5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one," are critical for understanding their behavior in various environments. Suresh et al. (2007) examined the crystal structures and supramolecular aggregation of polysubstituted pyridines, which could offer insights into the physical characteristics of structurally similar compounds (Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability, and potential for further functionalization, are essential aspects of understanding the overall characteristics of "5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one" and related molecules. The study by Sha et al. (2015) on cascade reactions involving 2,3-diketoesters to synthesize indole derivatives provides a foundation for discussing the chemical properties and reactivity patterns of similar compounds (Sha et al., 2015).
科学的研究の応用
1. Oxidation and Metabolism Studies:
- The oxidation of the indole nucleus, as in 5-hydroxytryptamine (serotonin), has been investigated for its possible physiological and pathological significance. This includes the study of metabolites and oxidation products formed by enzymes or inorganic reagents, which could be relevant for understanding the chemical behavior of similar indole derivatives like 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one (Eriksen, Martin, & Benditt, 1960).
2. Potential Pharmaceutical Applications:
- Indole-phenol bioisosterism, a concept relevant to the design of drugs like labetalol, involves the synthesis of compounds with indole and pyridine structures, which could relate to the synthesis and applications of 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one in pharmaceuticals (Asselin et al., 1986).
3. Antiviral Research:
- Some indole derivatives have been synthesized and evaluated for their antiviral activities, which could guide the exploration of similar activities in 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one (Ivashchenko et al., 2014).
4. Catalysis and Chemical Reactions:
- The reactivity of indole derivatives in various chemical reactions, such as condensation with other compounds to produce pigments or other compounds, offers insights into potential applications of similar compounds in synthetic chemistry (Alam & Ballantine, 1968).
5. Electrocatalysis and Material Science:
- Indole derivatives have been used in developing catalysts for oxygen reduction reactions, indicating potential applications in material science and electrochemistry (Yu et al., 2014).
特性
IUPAC Name |
5-ethyl-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-11-6-7-13-12(9-11)17(22,16(21)19-13)10-15(20)14-5-3-4-8-18-14/h3-9,22H,2,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCQEJCEWHNJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)

![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5515577.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5515583.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)
![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5515593.png)
![(3aR*,6S*)-N-(isoxazol-5-ylmethyl)-N-methyl-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5515598.png)
![N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5515601.png)
![2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5515608.png)
![5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole](/img/structure/B5515615.png)